4-Chlorophenylzinc iodide
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Overview
Description
4-Chlorophenylzinc iodide is an organozinc compound with the molecular formula ClC6H4ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenylzinc iodide can be synthesized through the reaction of 4-chloroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ClC6H4I+Zn→ClC6H4ZnI
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques to control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylzinc iodide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a common solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-Chlorophenylzinc iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenylzinc iodide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the target molecule. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2-Chlorophenylzinc iodide
- 4-Methylphenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
Comparison: 4-Chlorophenylzinc iodide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different reactivity profiles and product distributions, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
chlorobenzene;iodozinc(1+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQVHHYZWDPKQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Zn+]I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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